molecular formula C7H14O B13556577 (3R)-hept-6-en-3-ol

(3R)-hept-6-en-3-ol

Cat. No.: B13556577
M. Wt: 114.19 g/mol
InChI Key: XFXWEAWJVWCOBF-SSDOTTSWSA-N
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Description

(3R)-hept-6-en-3-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond located at the sixth carbon atom and a hydroxyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-hept-6-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the selective formation of the (3R) enantiomer. Another method involves the hydroboration-oxidation of hept-6-en-3-ene, which also yields this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the selective formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R)-hept-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one.

    Reduction: The double bond can be reduced to form heptan-3-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Thionyl chloride (SOCl2) is often used to convert the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Hept-6-en-3-one

    Reduction: Heptan-3-ol

    Substitution: Hept-6-en-3-yl chloride

Scientific Research Applications

(3R)-hept-6-en-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3R)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S)-hept-6-en-3-ol: The enantiomer of (3R)-hept-6-en-3-ol with similar chemical properties but different biological activities.

    Hept-6-en-3-one: The oxidized form of this compound.

    Heptan-3-ol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its applications in various fields highlight its importance.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(3R)-hept-6-en-3-ol

InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m1/s1

InChI Key

XFXWEAWJVWCOBF-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](CCC=C)O

Canonical SMILES

CCC(CCC=C)O

Origin of Product

United States

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